molecular formula C8H6BrFO2 B150886 3-Bromo-4-fluorophenylacetic Acid CAS No. 194019-11-9

3-Bromo-4-fluorophenylacetic Acid

Cat. No. B150886
M. Wt: 233.03 g/mol
InChI Key: XXFGIJYSXNXNAU-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorophenylacetic acid is a compound that can be associated with a variety of chemical and pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds and their syntheses, properties, and applications can give insights into the characteristics of 3-bromo-4-fluorophenylacetic acid.

Synthesis Analysis

The synthesis of halogenated phenylacetic acids often involves regioselective halogenation and protection strategies. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was achieved by bromination of 4-methoxyphenylacetic acid, yielding a compound with a bromine atom that exhibits electron-withdrawing properties . Similarly, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline involved protection of the amine group, lithium-bromine exchange, and acidic hydrolysis . These methods could potentially be adapted for the synthesis of 3-bromo-4-fluorophenylacetic acid.

Molecular Structure Analysis

The molecular structure of halogenated phenylacetic acids is influenced by the electron-withdrawing or donating properties of the substituents. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted, indicating the influence of the substituents on the overall molecular conformation . This suggests that in 3-bromo-4-fluorophenylacetic acid, similar electronic effects would play a role in determining the molecular geometry.

Chemical Reactions Analysis

Halogenated phenylacetic acids can participate in various chemical reactions. For example, the synthesis of 4-amino-3-fluorophenylboronic acid involves a boronic acid group that is useful in Suzuki cross-coupling reactions . The presence of halogen atoms in the structure of 3-bromo-4-fluorophenylacetic acid would likely make it a candidate for similar reactions, potentially useful in the synthesis of biologically active compounds or as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenylacetic acids are influenced by their functional groups. For instance, the presence of a bromine atom in 2-(3-Bromo-4-methoxyphenyl)acetic acid affects the bond angles around the substituents, which could impact the compound's reactivity and physical properties . The fluorogenic reagent 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, although not the same compound, demonstrates the potential for halogenated compounds to be used in analytical chemistry, such as in high-performance liquid chromatography (HPLC) . This suggests that 3-bromo-4-fluorophenylacetic acid could also have unique properties that make it useful in analytical applications.

Scientific Research Applications

Synthesis of Potent BACE1 Inhibitors

3-Bromo-4-fluorophenylacetic acid plays a crucial role in synthesizing potent BACE1 inhibitors, which are potential treatments for Alzheimer's Disease. This synthesis process involves a Friedel-Crafts reaction followed by DMSO mediated α-oxidation, leading to the production of α-diketone, aminohydantoin formation, and Suzuki coupling, achieving over 70% overall yield (Zhou, Malamas, & Robichaud, 2009).

Comparative DFT Study on Reactivity and Acidity

A detailed first principle study on halogenated phenylacetic acids, including 3-Bromo-4-fluorophenylacetic acid, highlights its structural properties and reactivity. The study explores various molecular descriptors, including Fukui functions, local softness, electrophilicity, and acidity, providing insights into the molecule's chemical behavior (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).

Chromatographic Selectivity in Pharmaceutical Synthesis

In the pharmaceutical industry, 3-Bromo-4-fluorophenylacetic acid is significant for understanding the chromatographic behavior of fluorinated isomers, which are crucial for ensuring the purity of pharmaceutical products. Studies on this compound's chromatographic selectivity help in controlling impurities in drug substances (Chasse, Wenslow, & Bereznitski, 2007).

Role in Suzuki Coupling and Synthetic Chemistry

3-Bromo-4-fluorophenylacetic acid is used in Friedel-Crafts cycli-acylalkylation, a critical step in synthesizing various chemical compounds. This compound's reactivity in Suzuki coupling reactions and other synthetic processes highlights its importance in organic chemistry (Vincek & Booth, 2009).

Bioactive Platinum(IV) Complexes Incorporation

In the field of medicinal chemistry, 3-Bromo-4-fluorophenylacetic acid derivatives are incorporated into cytotoxic platinum(IV) complexes. These complexes exhibit superior biological activity, highlighting the compound's potential in developing new therapeutic agents (Aputen, Elias, Gilbert, Sakoff, Gordon, Scott, & Aldrich-Wright, 2022).

Contribution to Environmental Microbiology

This compound is also relevant in environmental microbiology. Studies on its metabolism by specific Pseudomonas species provide insights into the microbial degradation of synthetic organic compounds, which is crucial for understanding environmental impact and bioremediation processes (Harper & Blakley, 1971).

Impact on Marine Algae Studies

Research involving marine red algae has identified bromophenol derivatives structurally related to 3-Bromo-4-fluorophenylacetic acid. These studies contribute to our understanding of marine biodiversity and the potential of natural products in pharmaceutical applications (Li, Li, Ji, Wang, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFGIJYSXNXNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392293
Record name 3-Bromo-4-fluorophenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorophenylacetic Acid

CAS RN

194019-11-9
Record name 3-Bromo-4-fluorophenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-fluorophenylacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Zhou, M Malamas, AJ Robichaud - ARKIVOC, 2010 - arkat-usa.org
… The new method features a Friedel-Crafts reaction between 3-bromo-4-fluorophenylacetic acid and 2methoxytoluene followed by DMSO mediated α-oxidation of the resulting 1,2-…
Number of citations: 6 www.arkat-usa.org
O Koyuturk - 2012 - mysite.science.uottawa.ca
Nowadays, high throughput screening is a widely used application for drug discovery. Combining that technique with data mining provides better understanding on behaviors of …
Number of citations: 0 mysite.science.uottawa.ca

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